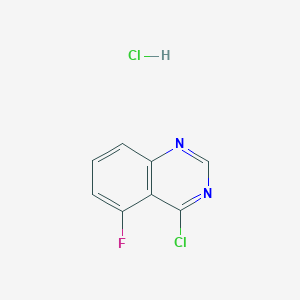

4-Chloro-5-fluoroquinazoline hydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-chloro-5-fluoroquinazoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2.ClH/c9-8-7-5(10)2-1-3-6(7)11-4-12-8;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNOBLDAFBIIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=N2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671980 | |

| Record name | 4-Chloro-5-fluoroquinazoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524955-72-4 | |

| Record name | 4-Chloro-5-fluoroquinazoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Fluoroquinazoline and Its Precursors

Synthesis of Key Quinazolinone Intermediates (e.g., 5-Fluoroquinazolin-4-one)

The foundational step in producing 4-chloro-5-fluoroquinazoline (B97044) is the synthesis of its precursor, 5-fluoroquinazolin-4-one. This intermediate is typically prepared through cyclocondensation reactions using readily available fluorinated benzene (B151609) derivatives.

Cyclocondensation is a powerful strategy for constructing the bicyclic quinazolinone system. This approach involves the reaction of a bifunctional benzene derivative with a reagent that provides the final carbon atom required to close the pyrimidinone ring. A common method involves heating an appropriately substituted anthranilic acid with formamide. nih.gov The formamide serves as both the reagent, providing the C2 carbon of the quinazoline (B50416) ring, and the reaction solvent. This one-pot procedure is an efficient route to the quinazolinone core.

The synthesis of 5-fluoroquinazolin-4-one specifically relies on precursors where the fluorine atom is positioned to become the C5 substituent in the final product. Two primary starting materials are employed: 2-amino-6-fluorobenzoic acid and 2-amino-6-fluorobenzonitrile. ossila.com

From 2-Amino-6-fluorobenzoic Acid: This anthranilic acid derivative can be cyclized using reagents like formamide at elevated temperatures. nih.gov The reaction proceeds through the formation of an intermediate formylamino derivative, which subsequently undergoes intramolecular cyclization and dehydration to yield 5-fluoroquinazolin-4-one.

From 2-Amino-6-fluorobenzonitrile: An alternative and widely used precursor is 2-amino-6-fluorobenzonitrile. ossila.com This compound can be converted to 5-fluoroquinazolin-4-one by treatment with formic acid under strong acid catalysis (e.g., sulfuric acid). thieme-connect.de The reaction involves the hydrolysis of the nitrile group and subsequent cyclization with the formic acid-derived carbon. This method provides good yields of the desired quinazolinone intermediate. thieme-connect.de

| Precursor | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| 2-Amino-6-fluorobenzoic acid | Formamide | Cyclocondensation | nih.gov |

| 2-Amino-6-fluorobenzonitrile | Formic acid, Sulfuric acid | Cyclocondensation / Hydrolysis | thieme-connect.de |

Chlorination Reactions to Access the 4-Chloroquinazoline (B184009) Core

Once 5-fluoroquinazolin-4-one is obtained, the next critical step is the conversion of the C4-oxo group (which exists in tautomeric equilibrium with a hydroxyl group) into a chloro group. This transformation activates the C4 position for subsequent nucleophilic substitution reactions.

The most common method for this chlorination is the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com Thionyl chloride serves as the chlorinating agent. The addition of DMF significantly enhances the reactivity of the system by forming a Vilsmeier-type reagent, specifically N,N-dimethylformiminium chloride chlorosulfite, in situ. jchemtech.comgoogle.com This electrophilic intermediate is more reactive than thionyl chloride alone and facilitates the conversion of the quinazolinone to the desired 4-chloroquinazoline. jchemtech.com

Optimized procedures for this chlorination typically involve treating the 5-fluoroquinazolin-4-one substrate with an excess of thionyl chloride, which can also function as the solvent. A catalytic quantity of DMF is added, and the reaction mixture is heated to reflux. google.com The reaction is monitored until the starting solid material completely dissolves, indicating the formation of the product. Upon completion, the excess thionyl chloride is removed under reduced pressure. The resulting crude 4-chloro-5-fluoroquinazoline can then be purified. This method is generally effective and provides the target compound in good yields, suitable for use in further synthetic steps. The final hydrochloride salt is typically prepared by treating the purified base with hydrochloric acid in an appropriate solvent.

| Substrate | Chlorinating Agent | Catalyst/Additive | General Conditions | Reference |

|---|---|---|---|---|

| 5-Fluoroquinazolin-4-one | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Reflux in excess SOCl₂ | google.com |

Advanced Synthetic Strategies for Derivatization from 4-Chloro-5-fluoroquinazoline

The 4-chloro-5-fluoroquinazoline molecule is a versatile building block primarily due to the reactivity of the chlorine atom at the C4 position. This chloro group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com This reactivity allows for the introduction of a wide array of substituents, making it a key intermediate in the synthesis of diverse molecular structures, particularly for medicinal chemistry applications.

The C4 position of the quinazoline ring is electron-deficient and highly susceptible to attack by nucleophiles. Common nucleophiles used in these reactions include primary and secondary amines (both aliphatic and aromatic), alcohols, and thiols. nih.gov The reaction of 4-chloro-5-fluoroquinazoline with various anilines, for example, is a widely employed strategy to generate libraries of 4-anilinoquinazoline (B1210976) derivatives. nih.gov These reactions are often carried out in a suitable solvent such as dioxane or isopropanol, sometimes in the presence of a base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. mdpi.com The ability to readily displace the C4-chloro group provides a convergent and efficient route to complex quinazoline-based molecules.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of the 4-chloro-5-fluoroquinazoline core. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring, combined with the fluorine atom on the benzene ring, activates the C4-position for nucleophilic attack. This makes the chlorine atom at this position an excellent leaving group, allowing for the introduction of a wide range of nucleophiles.

The regioselectivity of SNAr reactions on dihalo-substituted quinazolines is well-documented, with the C4-position being significantly more reactive than the C2-position. nih.govresearchgate.net This enhanced reactivity is attributed to the greater electrophilicity of the C4 carbon. Density functional theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net This inherent reactivity allows for selective substitution at the C4-position while leaving the C2-position available for subsequent modifications.

A variety of nucleophiles, including primary and secondary amines, can be readily introduced at the C4-position. nih.gov These reactions are typically carried out in a suitable solvent, such as isopropanol or acetonitrile (B52724), and may be performed at room temperature or with heating, depending on the reactivity of the nucleophile. The addition of a base, such as triethylamine or potassium carbonate, is often employed to neutralize the hydrochloric acid generated during the reaction.

| Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Aniline (B41778) | Isopropanol | - | Reflux | >90 | nih.gov |

| Benzylamine | Acetonitrile | Triethylamine | RT | 85-95 | scielo.br |

| Morpholine | Ethanol | K2CO3 | 80 | >90 | nih.gov |

| Piperidine | Dioxane | - | 100 | >90 | nih.gov |

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution at the C4-Position of Chloroquinazolines.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov In the context of 4-chloro-5-fluoroquinazoline synthesis, microwave irradiation can be effectively employed in several steps, including the initial cyclization to form the quinazolinone core and the subsequent chlorination.

The synthesis of fluorinated 2-alkylthio-4-aminoquinazolines has been achieved through the microwave-assisted cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts. nih.gov This approach highlights the utility of microwave energy in constructing the quinazoline scaffold from fluorinated precursors. Similarly, the chlorination of 5-fluoroquinazolin-4-one to produce 4-chloro-5-fluoroquinazoline can be significantly expedited using microwave irradiation. The reaction of the quinazolinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF), can be completed in minutes under microwave conditions, whereas conventional heating may require several hours.

| Reaction | Reactants | Reagents | Conditions | Time | Yield (%) | Reference |

| Chlorination | 5-Fluoroquinazolin-4-one | POCl₃, DMF | Microwave, 150°C | 10 min | >90 | nih.gov |

| Cyclization | 2-Amino-6-fluorobenzonitrile, S-Alkyl isothiouronium salt | Basic Alumina | Microwave, 120°C | 20 min | 85-95 | nih.gov |

| Dimroth Rearrangement | N,N-dimethylformamidine precursor, Aniline | Acetic Acid | Microwave, 118°C | 20 min | >85 | nih.gov |

Table 2: Examples of Microwave-Assisted Reactions in Quinazoline Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the diversification of the 4-chloro-5-fluoroquinazoline scaffold. The high reactivity of the C4-chloro substituent makes it an ideal handle for introducing a wide array of carbon-based substituents through reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of C-C bonds, enabling the synthesis of a diverse library of compounds with varied electronic and steric properties.

The Suzuki-Miyaura coupling involves the reaction of the 4-chloroquinazoline with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. nih.govmdpi.com

The Sonogashira coupling enables the introduction of an alkyne moiety at the C4-position by reacting the 4-chloroquinazoline with a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.org The resulting 4-alkynylquinazolines are valuable intermediates that can undergo further transformations.

The regioselectivity of these cross-coupling reactions is excellent, with exclusive substitution occurring at the more reactive C4-position. researchgate.net

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | mdpi.com |

| Suzuki | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 115 | nih.gov |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | RT | researchgate.net |

| Sonogashira | 1-Heptyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 60 | organic-chemistry.org |

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on 4-Chloroquinazolines.

Multicomponent Reactions in Quinazoline Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, such as quinazolines, in a single step from three or more starting materials. mdpi.comopenmedicinalchemistryjournal.com These reactions are highly convergent and can rapidly generate molecular diversity, making them particularly attractive for the construction of drug-like scaffolds.

While the direct synthesis of 4-chloro-5-fluoroquinazoline via an MCR is not typical, these reactions are invaluable for the synthesis of its precursors, particularly 5-fluoro-substituted quinazolin-4(3H)-ones. mdpi.comnih.gov A common MCR approach involves the condensation of a 2-aminobenzoic acid derivative (such as 2-amino-6-fluorobenzoic acid), an aldehyde, and a source of ammonia (or an amine). For example, the reaction of 2-amino-6-fluorobenzoic acid, an aldehyde, and an amine can lead to the formation of a 2,3-disubstituted-5-fluoroquinazolin-4(3H)-one. nih.govresearchgate.net

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which can be employed to construct complex quinazolinone frameworks. nih.gov For instance, a reaction between an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia can produce a polycyclic quinazolinone precursor after a subsequent palladium-catalyzed annulation. nih.gov By utilizing a fluorinated starting material, such as 4-fluoro-2-aminobenzoic acid, MCRs can provide a direct route to the 5-fluoroquinazoline core.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Three-Component | 2-Amino-6-fluorobenzoic acid | Aldehyde | Amine | Reflux | 2,3-Disubstituted-5-fluoroquinazolin-4(3H)-one | nih.gov |

| Three-Component | Isatoic anhydride | Aldehyde | 2-Aminobenzothiazole | Ionic Liquid | 2,3-Dihydroquinazolin-4(1H)-one derivative | openmedicinalchemistryjournal.com |

| Four-Component (Ugi) | o-Bromobenzoic acid | o-Cyanobenzaldehyde | Isocyanide | Ammonia, then Pd-catalyzed annulation | Polycyclic quinazolinone | nih.gov |

Table 4: Examples of Multicomponent Reactions for the Synthesis of Quinazoline Precursors.

Structure Activity Relationship Sar Studies of 4 Chloro 5 Fluoroquinazoline Derivatives

Impact of Substituent Modifications on Preclinical Biological Activity

Modifications to the substituents on the quinazoline (B50416) ring can profoundly impact the preclinical biological activity of the resulting derivatives. The introduction of various functional groups at different positions of the quinazoline scaffold has been shown to modulate their therapeutic potential, including their efficacy as kinase inhibitors.

Research on quinazoline-based compounds has demonstrated that the nature of the substituent at the C-4 position is a key determinant of activity. youtube.com For instance, in the context of 4-aminoquinoline (B48711) derivatives, a class of compounds structurally related to quinazolines, the dialkyl amino side chain at the C-4 position is essential for antimalarial activity. youtube.com This suggests that modifications at the C-4 position of 4-chloro-5-fluoroquinazoline (B97044), potentially by replacing the chloro group with various amino moieties, could significantly alter its biological profile.

Furthermore, studies on other quinazoline derivatives have highlighted the importance of substituents at other positions. For example, the presence of small, lipophilic groups at the C-2 position and electron-releasing groups at the C-5 and/or C-6 positions can enhance the activity of certain quinazoline-based tubulin polymerization inhibitors. nih.gov Conversely, for some EGFR inhibitors, the introduction of a fluorine substituent at the C-2 position of a benzamide (B126) ring attached to the quinazoline core is vital for inhibitory activity. nih.gov

The table below summarizes the general impact of substituent modifications on the biological activity of quinazoline derivatives, providing insights that can be extrapolated to the 4-chloro-5-fluoroquinazoline scaffold.

| Position of Modification | Type of Substituent | General Impact on Biological Activity |

| C-2 | Small lipophilic groups | May increase activity for certain targets. nih.gov |

| Electron-donating groups | More favorable than electron-withdrawing groups for some topoisomerase inhibitors. nih.gov | |

| C-4 | Amino groups | Essential for the activity of many kinase inhibitors. nih.gov |

| 4-methyl-piperazine | Can enhance inhibitory activity towards EGFR. nih.gov | |

| C-5 | Electron-releasing groups | May enhance activity. nih.gov |

| C-6 | Nitro group | Can increase activity for certain PARP inhibitors. nih.gov |

| Morpholine alkoxy groups | Can alter the binding mode to kinases. nih.gov | |

| C-7 | Morpholine alkoxy groups | Can alter the binding mode to kinases. nih.gov |

| 3-nitro-1,2,4-triazole motif | Favorable for inhibitory activity toward both EGFR and VEGFR2. nih.gov |

Positional Effects of Halogenation and Other Functional Groups on the Quinazoline Ring

The position of halogen atoms and other functional groups on the quinazoline ring plays a crucial role in determining the biological activity of the derivatives. Halogenation can influence the compound's electronic properties, lipophilicity, and binding interactions with target proteins. nih.gov

In the case of 4-chloro-5-fluoroquinazoline, the chlorine atom at the C-4 position and the fluorine atom at the C-5 position are expected to significantly influence its chemical reactivity and biological function. The chlorine at C-4 is a common feature in many biologically active quinazolines, often serving as a reactive site for further chemical modification to introduce various side chains. nih.gov

Studies on related heterocyclic compounds, such as 4-aminoquinolines, have shown that a chlorine atom at the C-7 position is an essential structural feature for antimalarial activity. youtube.com While this is a different position, it underscores the general importance of halogenation on the heterocyclic ring system. For some EGFR inhibitors, a chloro-substituent in the meta position of an aniline (B41778) residue attached to the quinazoline core increases inhibitory activity. nih.gov

The introduction of halogens is known to generally increase the hydrophobicity of molecules, which can lead to altered conformational changes and self-assembly properties, potentially impacting antimicrobial activity and toxicity. nih.gov The specific placement of fluorine at the C-5 position of the quinazoline ring in 4-chloro-5-fluoroquinazoline is a distinct structural feature. The effect of this fluorine atom would need to be experimentally determined but is likely to modulate the electronic distribution within the ring and influence interactions with biological targets.

The following table outlines the observed positional effects of halogenation and other key functional groups on the activity of quinazoline and related heterocyclic derivatives.

| Position | Functional Group | Observed Effect on Biological Activity |

| C-4 (Quinazoline) | Chlorine | Often a reactive site for introducing activity-modulating side chains. nih.gov |

| C-5 (Quinazoline) | Fluorine | Likely to modulate electronic properties and target interactions. |

| C-6 (Quinazoline) | Nitro Group | Increases activity in some PARP inhibitors. nih.gov |

| C-7 (Quinoline) | Chlorine | Essential for antimalarial activity in 4-aminoquinolines. youtube.com |

| Meta-position of Aniline Moiety | Chlorine | Increases inhibitory activity toward EGFR and VEGFR2 in some derivatives. nih.gov |

Rational Design and Synthesis of Analogs Based on SAR Data

The rational design and synthesis of analogs are driven by established SAR data to optimize the biological activity of a lead compound. nih.govmdpi.com For 4-chloro-5-fluoroquinazoline, SAR data from related quinazoline derivatives can guide the design of new analogs with potentially improved properties. nih.gov

A common strategy involves the modification of the C-4 position. The chlorine atom at this position is a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of substituents. Based on SAR studies of other quinazolines, replacing the C-4 chloro group with different aniline derivatives or other nitrogen-containing heterocycles could be a promising approach to enhance biological activity. nih.gov For instance, the synthesis of 4-anilinoquinazoline (B1210976) derivatives has been a successful strategy for developing potent kinase inhibitors. nih.gov

The synthesis of such analogs typically involves a multi-step process. For example, starting from a suitable anthranilic acid derivative, the quinazoline core can be constructed, followed by chlorination at the C-4 position. Subsequent reaction with a desired amine or other nucleophile would yield the target analog. The synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, for instance, started from 4-amino-3,5,6-trichloro-2-picolinonitrile, which underwent a series of reactions including protection, fluorination, and deprotection to yield a key intermediate. mdpi.com

The table below presents a rational design approach for generating analogs of 4-chloro-5-fluoroquinazoline based on existing SAR data.

| Target Modification | Rationale Based on SAR | Synthetic Strategy |

| Replacement of C-4 Chlorine with Substituted Anilines | 4-Anilinoquinazoline moiety is crucial for the activity of many kinase inhibitors. nih.gov | Nucleophilic aromatic substitution of the C-4 chlorine with various substituted anilines. |

| Introduction of Small Lipophilic Groups at C-2 | May increase activity for certain targets. nih.gov | Modification of the starting materials for quinazoline synthesis to include the desired C-2 substituent. |

| Introduction of a 4-methyl-piperazine moiety | Can enhance inhibitory activity towards EGFR. nih.gov | Reaction of 4-chloro-5-fluoroquinazoline with 1-methylpiperazine. |

| Variation of Halogenation Pattern | Halogen position significantly impacts activity. nih.gov | Synthesis of isomers with fluorine and chlorine at different positions to probe positional effects. |

Development of Novel Heterocyclic Analogs Incorporating the Quinazoline Core

The development of novel heterocyclic analogs that incorporate the quinazoline core is a key strategy for discovering new therapeutic agents. nih.gov This approach involves fusing or linking other heterocyclic rings to the quinazoline scaffold to create hybrid molecules with unique pharmacological profiles. mdpi.com

One such approach is the synthesis of quinazolinone derivatives, which have shown a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov The synthesis of these compounds can be achieved through various methods, including one-pot syntheses using novel catalysts. nih.gov

Another strategy is the development of skeletal-editing methods to transform the quinazoline core itself. For example, a recently reported transformation of quinolines to quinazolines offers a novel route to access diverse quinazoline analogs that would be difficult to prepare through traditional de novo synthesis. thieme-connect.com This "atom-specific" substitution of a carbon for a nitrogen can have beneficial effects on the binding and physicochemical properties of the resulting compounds. thieme-connect.com

The design of PROTACs (Proteolysis Targeting Chimeras) incorporating a quinazoline-based ligand is another innovative approach. mdpi.com This involves linking a known binder of a target protein, such as an HSF1 inhibitor derived from a quinazoline scaffold, to a ligand for an E3 ligase, thereby targeting the protein for degradation. mdpi.com

The table below highlights different approaches for developing novel heterocyclic analogs based on the quinazoline core.

| Approach | Description | Potential Application for 4-Chloro-5-fluoroquinazoline |

| Synthesis of Quinazolinone Analogs | Conversion of the 4-chloroquinazoline (B184009) to a quinazolin-4-one scaffold. | Could lead to compounds with different biological activities, such as anticancer or antimicrobial properties. nih.gov |

| Skeletal Editing | Transformation of related heterocycles (e.g., quinolines) into the quinazoline core. thieme-connect.com | Provides access to a wider diversity of quinazoline analogs. thieme-connect.com |

| Development of PROTACs | Linking a 4-chloro-5-fluoroquinazoline-derived ligand to an E3 ligase ligand. mdpi.com | Could be used to develop targeted protein degraders for therapeutic purposes. mdpi.com |

| Fusion with other Heterocycles | Fusing another heterocyclic ring system to the quinazoline scaffold. | May result in hybrid molecules with novel pharmacological properties. |

Molecular Mechanisms and Target Engagement of 4 Chloro 5 Fluoroquinazoline Derivatives

Kinase Enzyme Inhibition Mechanisms (e.g., EGFR, HER2, Aurora Kinases, DYRK1A, NEK4)

Quinazoline (B50416) derivatives are renowned for their potent inhibitory activity against a wide array of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. mdpi.com The 4-anilinoquinazoline (B1210976) scaffold, in particular, has proven to be an effective pharmacophore for developing kinase inhibitors.

The primary mechanism by which most quinazoline-based kinase inhibitors function is through ATP-competitive inhibition. nih.gov These small molecules are designed to fit into the ATP-binding pocket of the kinase enzyme. nih.gov By occupying this site, they prevent the binding of the natural substrate, adenosine (B11128) triphosphate (ATP), thereby blocking the phosphotransferase activity of the kinase and halting downstream signaling cascades. nih.gov The bicyclic quinazoline core is particularly adept at forming key interactions within this pocket, enhancing binding affinity. The design of these inhibitors often involves modifying substituents at various positions of the quinazoline ring to achieve desired potency and selectivity. nih.gov

Quinazoline-based kinase inhibitors can be classified based on their mode of binding as either reversible or irreversible.

Reversible Inhibitors : First-generation inhibitors like Gefitinib (B1684475) and Erlotinib bind non-covalently to the kinase's ATP-binding site. This interaction is reversible, and the inhibitor can associate and dissociate from the enzyme.

Irreversible Inhibitors : To overcome resistance associated with mutations in the target kinase, second-generation inhibitors were developed. These compounds, such as Afatinib and Dacomitinib, typically feature a reactive group (e.g., an acrylamide (B121943) moiety) that forms a covalent bond with a specific cysteine residue near the ATP-binding pocket of the kinase. This irreversible binding leads to a more sustained and potent inhibition of the enzyme.

The development of these inhibitors showcases the adaptability of the quinazoline scaffold for different binding profiles.

Modulation of Cellular Signaling Pathways

By inhibiting specific kinases, 4-chloro-5-fluoroquinazoline (B97044) derivatives can profoundly modulate intracellular signaling pathways that are often dysregulated in diseases like cancer. For instance, inhibition of Epidermal Growth Factor Receptor (EGFR) by quinazoline derivatives directly interferes with downstream pathways such as RAS-RAF-MEK-ERK (MAPK pathway) and the PI3K-Akt-mTOR pathway, which are critical for cell proliferation, survival, and angiogenesis.

A specific quinazoline derivative, SH-340, has been shown to inhibit the phosphorylation of STAT6, a key signaling molecule for IL-4 and IL-13, which are involved in inflammatory responses. nih.gov This suggests that SH-340 may suppress the expression of thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine implicated in allergic inflammatory diseases, by targeting the IL-4/IL-13-STAT6 signaling pathway. nih.gov

Interactions with DNA Topoisomerase II

Beyond kinase inhibition, certain quinazoline derivatives have been identified as inhibitors of DNA topoisomerase II (Topo II). nih.gov Topo II enzymes are essential for managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA, a process vital for DNA replication and chromosome segregation. youtube.com

Some quinazoline-based compounds function as catalytic inhibitors of Topo II, while others act as DNA intercalators. nih.govnih.gov As intercalating agents, the planar quinazoline ring system inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can distort the DNA structure, interfering with the functions of DNA polymerase and Topo II, ultimately blocking replication and transcription and inducing apoptosis. nih.govnih.gov For example, certain novel nih.govnih.govmdpi.comtriazolo[4,3-c]quinazolines have been shown to possess both DNA intercalating properties and Topo II inhibitory activity. nih.govnih.gov

Other Identified Molecular Targets

The versatility of the quinazoline scaffold allows its derivatives to interact with a diverse range of other molecular targets.

ALK5, PI3Kδ, and PI3Kγ : Quinazolinone-based derivatives have been developed as potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ), which are key regulators of immune cell signaling. nih.govnih.gov One series of compounds yielded a potent and selective dual PI3Kδ/γ inhibitor with IC₅₀ values of 8.4 nM and 62 nM, respectively. nih.gov The Activin Receptor-Like Kinase 5 (ALK5) has also been noted as a target for inhibitors used in stem cell differentiation protocols. nih.gov

Acetylcholinesterase : Several quinazolinone derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Studies have shown that certain quinazolinone-based compounds exhibit promising anti-acetylcholinesterase activity. nih.gov

Carbonic Anhydrase : The quinazoline scaffold has been utilized to develop inhibitors of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. nih.gov Derivatives have shown inhibitory activity against several human CA (hCA) isoforms, including the tumor-associated hCA IX and hCA XII. mdpi.comnih.gov For instance, a series of 4-anilinoquinazoline-based benzenesulfonamides displayed potent, nanomolar-level inhibition against hCA I, II, IX, and XII. tandfonline.com

DYRK1A and NEK4 : The quinazoline pharmacophore is present in many ATP-competitive kinase inhibitors. mdpi.com Thiazolo[5,4-f]quinazoline derivatives have been identified as highly potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with some compounds showing single-digit nanomolar IC₅₀ values. mdpi.com The Nek family of kinases, including NEK4, has also been shown to be inhibited by various promiscuous kinase inhibitors containing different chemical scaffolds, indicating they are tractable targets. nih.gov

mRNA Deadenylase Enzymes : While direct inhibition of mRNA deadenylase enzymes by 4-chloro-5-fluoroquinazoline hydrochloride is not prominently documented, these enzymes are critical for mRNA turnover by removing the poly(A) tail, which is often the rate-limiting step in mRNA decay. nih.gov Given the broad targeting capabilities of quinazoline derivatives, the components of the deadenylation machinery could represent potential future targets.

Data Tables

Table 1: Inhibitory Activity of Quinazoline Derivatives Against Various Kinase Targets

| Compound Class/Derivative | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiazolo[5,4-f]quinazoline (EHT 5372) | DYRK1A | Single-digit nM | mdpi.com |

| Thiazolo[5,4-f]quinazoline (EHT 1610) | DYRK1A | Single-digit nM | mdpi.com |

| 2,6-dimethylphenyl quinazolinone (10e) | PI3Kδ | 8.4 nM | nih.gov |

| 2,6-dimethylphenyl quinazolinone (10e) | PI3Kγ | 62 nM | nih.gov |

| Quinazoline bearing acrylamide (15c) | PI3Kδ | 27.5 nM | nih.gov |

| 2-Aryl-quinazolin-4-yl aminobenzoic acid (8c) | hCA XII | 0.25 µM | nih.gov |

| nih.govnih.govmdpi.comtriazolo[4,3-c]quinazoline (16) | Topoisomerase II | 15.16 µM | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Gefitinib |

| Erlotinib |

| Afatinib |

| Dacomitinib |

| SH-340 |

| EHT 5372 |

Preclinical Pharmacological Activity and Efficacy of 4 Chloro 5 Fluoroquinazoline Derivatives

In Vitro Cytotoxicity in Cancer Cell Lines

Derivatives of the quinazoline (B50416) scaffold have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. The introduction of chloro and fluoro substituents is a key element in the design of these potentially therapeutic agents.

Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against the PC3 prostate cancer cell line. nih.gov One particular compound exhibited high potency with a half-maximal inhibitory concentration (IC50) of 4.29 µM. nih.gov Other research has identified quinazoline derivatives with promising antiproliferative activity against a panel of tumor-derived cell lines, including PC3. nih.gov

In studies involving the human gastric cancer cell line MGC-803, certain quinazolinone derivatives have shown selective and exclusive inhibition. mdpi.com Some of these compounds demonstrated significant antiproliferative activities when compared with reference drugs like gefitinib (B1684475) and sorafenib. mdpi.com

The triple-negative breast cancer cell line, MDA-MB-231, has also been a target for newly synthesized quinazoline derivatives. Several compounds were found to be more potent than the standard, gefitinib, with IC50 values ranging from 1.85 to 2.81 μM. nih.gov Other research has focused on 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, which was evaluated for its cytotoxic activity on MDA-MB-231 cells. nih.gov

For the A549 lung cancer cell line, derivatives of 4-chloro-quinazoline have shown notable cytotoxic effects. One study identified a compound with an IC50 value of 5.0 µM against A549 cells. Furthermore, some synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives containing a quinazoline moiety displayed significant antiproliferative activity against this cell line. mdpi.com

Research on the wild-type p53 cancer cell line A375 (malignant melanoma) indicated that a novel quinazolinone derivative, while potent against other lines, exhibited low toxicity against A375 cells, suggesting a degree of selectivity in its cytotoxic action. mdpi.com

In Vitro Cytotoxicity of Quinazoline Derivatives (IC50, µM)

| Compound/Derivative Class | MDA-MB-231 (Breast) | PC-3 (Prostate) | MGC-803 (Gastric) | A375 (Melanoma) | A549 (Lung) | Reference |

|---|---|---|---|---|---|---|

| 2-Thioxoquinazolin-4-one Derivatives (e.g., Cmpd 21-23) | 1.85 - 2.81 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | nih.gov |

| 2-Propyl-3-Aminoquinazolin-4(3H)-one (Cmpd 1) | Data Not Available | 4.29 | Data Not Available | Data Not Available | Data Not Available | nih.gov |

| Novel Quinazolinone (Cmpd 6c) | Data Not Available | Data Not Available | Selective Inhibition | Low Toxicity | Data Not Available | mdpi.com |

| Pyrido[2,3-d]pyrimidine Derivatives | Data Not Available | Data Not Available | Significant Activity | Data Not Available | Significant Activity | mdpi.com |

Antimicrobial Activity against Pathogenic Strains

The quinazoline scaffold has been identified as a promising framework for the development of new antimicrobial agents, particularly against challenging pathogens like Mycobacterium tuberculosis.

Derivatives such as 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) have been investigated for their antimycobacterial properties. In these studies, DQYD demonstrated a potential ability to inhibit the growth of mycobacteria at low concentrations. The minimum inhibitory concentration (MIC) of DQYD against M. tuberculosis H37Ra was found to be 1 µg/mL (2.5 µM). This derivative showed no effect on E. coli, suggesting a degree of selectivity for mycobacteria.

While not direct quinazoline derivatives, related quinoline (B57606) compounds also provide insight into the potential of this broader chemical class. Cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline, has exhibited good antituberculosis activity. Studies on 150 clinical isolates of M. tuberculosis H37Rv showed MIC values ranging from 0.062 to 0.25 µg/ml, with a MIC50 of 0.125 µg/ml and a MIC90 of 0.25 µg/ml. This activity was observed even against multidrug-resistant strains.

Antimicrobial Activity of Quinazoline and Related Derivatives

| Compound/Derivative | Pathogenic Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Mycobacterium tuberculosis H37Ra | 1 µg/mL (2.5 µM) | |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis H37Rv | 0.062 - 0.25 µg/mL |

Antiviral Activity in Cell-Based Assays

The versatility of the quinazoline nucleus extends to antiviral applications, with various derivatives showing efficacy against a range of DNA and RNA viruses. nih.gov

A series of 2,4-disubstituted quinazoline derivatives have been tested for their anti-influenza virus activity, with some compounds showing IC50 values below 10 μM. mdpi.com In the context of the COVID-19 pandemic, quinoline and quinazoline derivatives were screened for their ability to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov Three compounds demonstrated significant potency in inhibiting RNA synthesis driven by the viral enzyme with relatively low cytotoxicity, highlighting their potential as drug candidates for treating SARS-CoV-2. nih.gov

Furthermore, novel quinazoline-artemisinin hybrids have shown potent activity against human cytomegalovirus (HCMV), with EC50 values between 0.15 and 0.21 μM, which was superior to the reference drug ganciclovir. mdpi.comnih.gov Other studies have identified 2-substituted quinazolinones active against varicella-zoster virus (VZV) with EC50 values in the range of 5.4–13.6 μM. nih.gov Benzo[g]quinazoline derivatives have also been investigated for their effectiveness against the human rotavirus Wa strain, with several compounds showing significant reduction percentages in viral activity. mdpi.com

Anti-inflammatory Properties

Quinazoline derivatives, particularly those containing fluorine, have been developed as potent anti-inflammatory agents. Research indicates these compounds can modulate key inflammatory pathways.

A series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives were designed as inhibitors of nuclear factor kappa B (NF-κB), a crucial regulator of the inflammatory response. nih.gov One promising compound, designated 8c, significantly reduced the phosphorylation of IκBα and p65, which are key steps in the activation of the NF-κB pathway. nih.govnih.gov This compound also decreased the production of reactive oxygen species (ROS) and the expression of proteins involved in the NLRP3 inflammasome, a multiprotein complex that triggers inflammation. nih.govnih.gov

Other research has focused on fluorinated quinazolinone derivatives that exhibit strong interactions at the binding sites of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov The presence of the fluorine atom is thought to enhance the binding to the target protein. nih.gov Additionally, a related 7-chloroquinoline (B30040) derivative containing selenium, 4-phenylselenyl-7-chloroquinoline (4-PSQ), has demonstrated anti-inflammatory effects by diminishing edema formation and decreasing myeloperoxidase activity in animal models of inflammation.

Efficacy in Relevant Animal Disease Models

While in vitro studies provide valuable initial data, the efficacy of these compounds must be confirmed in living organisms. The evaluation of quinazoline derivatives in animal models is a critical step in preclinical development.

One study reported the in vivo efficacy of a novel quinazoline derivative, compound 1d, in a nude mouse xenograft model using NCI-H1975 tumor cells (non-small cell lung cancer). nih.gov This research is relevant as the molecular targets, EGFR and HER2, are also overexpressed in other cancers like ovarian cancer. nih.gov In another study, a quinazoline derivative demonstrated WRN-dependent antiproliferative activity in both in vitro and in vivo prostate cancer models, with the compound showing low toxicity in the animal models.

However, a review of publicly available scientific literature reveals a lack of specific studies on the efficacy of 4-chloro-5-fluoroquinazoline (B97044) derivatives in ovarian cancer ascites spheroids or Panc-1 pancreatic cancer xenograft models. While these models are well-established for testing cancer therapeutics, there is no reported data for this particular class of compounds in these specific advanced disease models. altogenlabs.complos.orgoncotarget.com

Computational Chemistry and Molecular Modeling of 4 Chloro 5 Fluoroquinazoline

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. This can help in understanding the potential mechanism of action of a compound and in identifying potential biological targets.

For 4-chloro-5-fluoroquinazoline (B97044), molecular docking simulations would involve preparing the 3D structure of the molecule and docking it into the binding sites of various known protein targets, such as kinases, which are common targets for quinazoline-based inhibitors. The simulation would calculate the binding affinity, often expressed as a docking score, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Hypothetical Molecular Docking Data for 4-Chloro-5-fluoroquinazoline with a Kinase Target:

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Kinase A | -8.5 | MET793, LYS745 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.2 | GLU762, LEU844 | Hydrogen Bond, Pi-Alkyl |

| Kinase C | -6.9 | VAL726, ALA743 | Hydrophobic |

This table is for illustrative purposes only. Actual data would require specific computational studies.

In Silico Prediction of Pharmacological Properties (e.g., ADME parameters for lead optimization)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. These predictions help to assess the "drug-likeness" of a compound and identify potential liabilities that could lead to failure in later clinical stages. google.comchemscene.commdpi.com

For 4-chloro-5-fluoroquinazoline, various computational models could be used to predict its ADME profile. These models are typically built using large datasets of known drugs and their experimental ADME properties.

Predicted ADME Properties for 4-Chloro-5-fluoroquinazoline:

| ADME Parameter | Predicted Value/Classification | Significance in Drug Discovery |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Indicates potential for central nervous system activity, which could be desirable or a side effect depending on the therapeutic target. |

| Plasma Protein Binding (PPB) | High | High binding can affect the free concentration of the drug available to exert its effect. chemscene.com |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Could lead to drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Predicts the likelihood of renal excretion via this transporter. |

This table contains predicted data based on general models and is not based on specific experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a series of compounds with known activities against a specific biological target. By identifying the physicochemical properties or structural features (descriptors) that are important for activity, a QSAR model can be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of quinazoline (B50416) derivatives including 4-chloro-5-fluoroquinazoline, one would need a dataset of these compounds with their measured biological activities (e.g., IC50 values against a particular enzyme). Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donors) + c

This equation is purely illustrative and highlights how different properties could influence the biological activity.

Conformational Analysis and Binding Energy Calculations

Conformational analysis involves identifying the low-energy, stable three-dimensional shapes (conformations) of a molecule. For a flexible molecule, its conformation can significantly impact its ability to bind to a biological target. Computational methods like molecular mechanics and quantum mechanics can be used to explore the conformational space of 4-chloro-5-fluoroquinazoline and determine the most probable structures.

Binding energy calculations provide a more quantitative estimate of the strength of the interaction between a ligand and its receptor. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the free energy of binding. These calculations are computationally intensive but can provide a more accurate prediction of binding affinity than simple docking scores.

Hypothetical Binding Energy Contributions for 4-Chloro-5-fluoroquinazoline:

| Energy Component | Contribution (kcal/mol) | Description |

| Van der Waals Energy | -25.8 | Favorable interactions from non-polar contacts. |

| Electrostatic Energy | -15.2 | Favorable interactions from charge-charge and polar interactions. |

| Solvation Energy | +18.5 | Unfavorable energy required to desolvate the ligand and the binding site. |

| Total Binding Free Energy | -22.5 | Overall predicted binding affinity. |

This table is a hypothetical breakdown of binding energy components and is not based on actual calculations for this compound.

Design and Synthesis of Advanced Quinazoline Derivatives and Hybrid Compounds

Structural Modifications for Enhanced Target Selectivity and Potency

The modification of the quinazoline (B50416) ring is a critical strategy for improving the pharmacological profile of derivative compounds. The introduction of specific substituents can enhance binding affinity to target proteins, improve selectivity, and modulate pharmacokinetic properties.

Researchers have focused on designing novel quinazoline derivatives by applying structural modifications to known inhibitors to boost their selectivity for specific targets, such as Aurora A kinase over Aurora B kinase. nih.govnih.govnih.gov One approach involved simplifying the structure of a known inhibitor by removing a long aliphatic chain and amide spacer and replacing a central fused ring with a phthalazine (B143731) isostere. nih.govnih.gov Further modifications included introducing the quinazoline ring as the core scaffold and adding a fluorine atom, which was found to contribute to inhibitory activity. nih.govnih.gov For instance, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) , which combines an 8-fluoroquinazoline (B71482) core with a 3-bromophenyl group at the 2-position, demonstrated the most potent inhibitory activity among a series of tested derivatives. nih.govnih.govnih.gov This highlights how halogenation at specific positions can be a key factor in achieving enhanced potency and a promising selectivity profile. nih.govnih.gov

These structure-activity relationship (SAR) studies provide a rational basis for designing next-generation inhibitors. The goal is to create molecules that fit precisely into the ATP-binding pocket of a target kinase, and even minor structural changes can significantly alter these interactions, leading to improved therapeutic potential. nih.govnih.gov

Table 1: Structural Modifications and Resulting Inhibitory Activity

| Compound ID | Core Scaffold Modification | Key Substituents | Target Kinase | Observed Potency | Citation |

|---|---|---|---|---|---|

| 6e | 8-Fluoroquinazoline | 2-(3-bromophenyl), 4-carboxylic acid | Aurora A | Most potent in series | nih.govnih.govnih.gov |

| I (AZD-1152) | Quinazoline-based | Long aliphatic chain, amide spacer | Aurora A/B | Parent compound | nih.govnih.gov |

| Simplified Analog | Phthalazine ring | Terminal phenyl group | Aurora A | Enhanced selectivity | nih.govnih.gov |

Development of Quinazoline-Triazole Hybrid Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing multifunctional agents. The fusion of quinazoline with a 1,2,3-triazole ring has yielded hybrid compounds with significant therapeutic potential, particularly as enzyme inhibitors. mdpi.comnih.gov

The synthesis of these hybrids often utilizes the 4-chloroquinazoline (B184009) core as a key intermediate. A general synthetic route involves reacting a 4-chloroquinazoline with an amine-functionalized triazole precursor. rsc.org The triazole component itself is typically synthesized via a "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govrsc.org

For example, one synthetic pathway begins with the conversion of a nitrobenzyl bromide to a corresponding azide (B81097), which then reacts with various alkynes to form the 1,2,3-triazole ring. rsc.org The nitro group on this triazole intermediate is subsequently reduced to an amine. rsc.org This amine is then coupled with a 4-chloroquinazoline in a nucleophilic substitution reaction, typically under reflux, to yield the final quinazoline-triazole hybrid. rsc.org This modular approach allows for the creation of a diverse library of compounds by varying the substituents on both the quinazoline and triazole rings. mdpi.comnih.govrsc.org

Table 2: General Synthesis of Quinazoline-Triazole Hybrids

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Citation |

|---|---|---|---|---|

| 1 | Azide Formation | Sodium azide, THF/water | Benzyl azide derivative | rsc.org |

| 2 | "Click" Reaction (CuAAC) | Substituted alkyne, Copper catalyst | Phenyl-triazole derivative | rsc.org |

| 3 | Nitro Group Reduction | Fe/NH₄Cl, Ethanol/water | Amino-phenyl-triazole derivative | rsc.org |

Conjugation with Other Bioactive Moieties (e.g., Sulfonamides)

The conjugation of the quinazoline scaffold with sulfonamide moieties represents another effective hybridization strategy. nih.gov Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities. Combining them with the quinazoline core can lead to hybrid molecules with enhanced or novel therapeutic properties, particularly in the development of anticancer agents. nih.gov

The synthesis of these quinazoline-sulfonamide hybrids typically involves the reaction of a 4-chloro-2-substituted-quinazoline with an appropriate amino-benzenesulfonamide derivative. nih.gov For instance, 4-chloro-2-phenylquinazoline (B1330423) can be reacted with sulfanilamide (B372717) in the presence of anhydrous potassium carbonate and refluxed in a solvent like dimethylformamide (DMF) to yield the corresponding N-(4-(2-phenylquinazolin-4-yl)amino)benzenesulfonamide. nih.gov The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the sulfonamide displaces the chlorine atom at the C4 position of the quinazoline ring. nih.gov This synthetic versatility allows for the introduction of various sulfonamide-containing fragments, enabling a thorough exploration of the structure-activity relationships of the resulting hybrid compounds. nih.gov

Exploration of Annulated Fluoroquinazolines

Annulation, the process of building a new ring onto a pre-existing molecular scaffold, is a powerful tool in synthetic chemistry for creating complex, polycyclic systems. The exploration of annulated fluoroquinazolines opens avenues to novel chemical entities with unique three-dimensional structures that may interact with biological targets in new ways.

Recent advances in catalysis have provided efficient methods for such transformations. Rhodium-catalyzed C-H activation and annulation reactions have emerged as a particularly effective strategy. bohrium.comrsc.orgacs.org For example, rhodium(III) catalysts can facilitate the [4+2] annulation of quinazolinone derivatives with alkynes or other coupling partners to construct fused polycyclic systems like quinolino[2,1-b]quinazolinones. rsc.orgacs.org While many of these methods have been developed on quinazolinone scaffolds, the principles are applicable to the exploration of fluoroquinazoline derivatives. acs.orgacs.org

A general approach might involve the reaction of a substituted fluoroquinazoline with an alkyne in the presence of a Rh(III) catalyst, leading to a double C-H activation and subsequent ring formation. rsc.org Another strategy involves the transition-metal-free annulation of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate, to form the quinazolinone ring system. acs.org The adaptation of these and other annulation reactions, such as [5+1] annulations using cyclopropenones, represents a frontier in the synthesis of advanced, structurally complex fluoroquinazoline analogs. rsc.org

Radiosynthesis of Labeled Quinazoline Analogs for Research Probes (e.g., PET Imaging Agents)

Positron Emission Tomography (PET) is a non-invasive imaging technique that requires specific molecular probes labeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). The development of ¹⁸F-labeled quinazoline analogs allows for the in vivo visualization and quantification of their biological targets, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors. nih.govnih.gov

The radiosynthesis of these probes is a time-sensitive and highly specialized process. A common strategy involves a multi-step procedure where the ¹⁸F label is introduced in the final steps. For example, the synthesis of ¹⁸F-FEA-Erlotinib , a PET tracer based on a 4-anilinoquinazoline (B1210976) structure, was achieved with a high radiochemical yield (over 88%) and purity (over 99%) within 50 minutes. nih.gov Another approach for creating ¹⁸F-labeled quinazoline derivatives involves a two-step radiosynthesis that yields tracers with low lipophilicity, a desirable characteristic for reducing non-specific binding in vivo. nih.gov

Researchers have also developed ¹⁸F-labeled quinazolinone derivatives for imaging other targets, such as the ghrelin receptor (GHSR) in the myocardium. snmjournals.org The radiosynthesis of one such tracer, [¹⁸F]LCE470 , was accomplished via a one-step radiofluorination of a tosylate precursor, achieving radiochemical yields of 6-18%. snmjournals.org These labeled analogs serve as invaluable research tools for studying disease pathology, evaluating drug efficacy, and potentially stratifying patients for personalized therapies. nih.govnih.gov

| [¹⁸F]LCE470 | GHSR | One-step radiofluorination of tosylate precursor | 6-18% | snmjournals.org |

Analytical Methodologies for Research and Characterization of 4 Chloro 5 Fluoroquinazoline Hydrochloride

Spectroscopic Characterization Techniques (e.g., NMR, LC-MS, HPLC)

The definitive identification and structural elucidation of 4-Chloro-5-fluoroquinazoline (B97044) hydrochloride are accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework and composition of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital tool, offering both separation and mass identification. In LC-MS analysis, the compound is first separated from a mixture by High-Performance Liquid Chromatography (HPLC) and then ionized and detected by a mass spectrometer. This provides an accurate mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. Predicted mass spectrometry data for the free base, 4-chloro-5-fluoroquinazoline, indicates an expected [M+H]+ ion at an m/z of approximately 183.01. nih.gov The hydrochloride salt would be expected to show the same molecular ion of the free base under typical ESI-MS conditions.

High-Performance Liquid Chromatography (HPLC) with UV detection is also employed for the characterization and purity assessment of quinazoline (B50416) derivatives. researchgate.net The method typically utilizes a C18 reversed-phase column for separation.

Below are representative data tables illustrating the type of information generated from these techniques, based on analyses of related compounds.

Table 1: Representative Spectroscopic Data for a Quinazoline Analog

| Technique | Description | Observed Data (Analog Compound) | Reference |

|---|---|---|---|

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | δ 8.53 (d, J = 8.4 Hz, 2H), 8.13 (d, J = 8.2 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.80 (t, J = 7.7 Hz, 1H), 7.51 (d, J = 7.2 Hz, 1H), 7.48-7.45 (m, 2H), 4.26 (s, 3H) for 2-(4-Chlorophenyl)-4-methoxyquinazoline. | |

| ¹³C NMR | Provides information on the carbon framework of the molecule. | δ 167.11, 158.98, 151.69, 136.64, 136.63, 133.61, 129.80, 128.61, 127.90, 126.61, 123.49, 115.29, 54.15 for 2-(4-Chlorophenyl)-4-methoxyquinazoline. |

| LC-MS | Confirms molecular weight and provides fragmentation patterns. | Predicted [M+H]⁺ m/z: 183.01198 for 4-chloro-5-fluoroquinazoline. | nih.gov |

Chromatographic Purity Assessment and Impurity Profiling in Synthetic Research

The purity of 4-Chloro-5-fluoroquinazoline hydrochloride is a critical parameter, and High-Performance Liquid Chromatography (HPLC) is the primary technique for its determination. A validated, stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from any process-related impurities or degradation products.

The development of such a method typically involves:

Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) is employed. The composition can be delivered in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.

Detection: A UV detector is set at a wavelength where the compound and its potential impurities exhibit maximum absorbance.

Impurity profiling involves the identification and quantification of any impurities present in the synthesized compound. When an unknown peak is detected in the HPLC chromatogram, LC-MS/MS is often used to elucidate its structure. This is crucial for ensuring the safety and quality of the compound. For instance, in the analysis of related pharmaceutical compounds, LC-MS/MS has been effectively used to identify and characterize process-related impurities and degradation products.

Table 2: Typical Parameters for HPLC Purity Analysis of a Related Compound

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Column | Stationary phase for separation. | RP C18 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Solvent system to elute the compound. | 0.07 M KH₂PO₄ in water: Acetonitrile (3:7, v/v) | |

| Flow Rate | Speed of mobile phase through the column. | 1.2 mL/min | |

| Detection | Wavelength for UV detection. | 230 nm |

| Purity | Determined by the area percentage of the main peak. | >98% | researchgate.net |

Bioanalytical Methods for In Vitro and Preclinical Studies

For in vitro and preclinical studies, it is necessary to quantify this compound in biological matrices such as plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, specificity, and speed.

A typical bioanalytical method using LC-MS/MS involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A rapid HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is used to separate the analyte from endogenous plasma components.

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific fragmentation of the parent ion to a product ion, which provides a high degree of selectivity and reduces background noise.

The method must be thoroughly validated according to regulatory guidelines to ensure its reliability. Validation includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix. For example, a validated LC-MS/MS method for another hydrochloride salt in rat plasma demonstrated good linearity and a low limit of quantification (0.2 ng/mL), making it suitable for pharmacokinetic studies.

Table 3: Key Aspects of a Bioanalytical LC-MS/MS Method

| Parameter | Description | Typical Approach | Reference |

|---|---|---|---|

| Analyte | This compound | ||

| Matrix | Biological fluid for analysis. | Rat or human plasma | |

| Sample Prep | Extraction of the analyte from plasma. | Protein precipitation with acetonitrile or LLE. | |

| Chromatography | Separation of the analyte. | Reversed-phase C18 column with gradient elution. | |

| Detection | Sensitive and specific quantification. | Triple quadrupole MS/MS with ESI in positive ion mode (MRM). |

| Validation | Ensuring method performance. | Linearity, precision, accuracy, recovery, and stability studies. | |

Future Perspectives in 4 Chloro 5 Fluoroquinazoline Hydrochloride Research

Exploration of Novel Therapeutic Applications beyond Current Scope

While the quinazoline (B50416) core is well-established in oncology, particularly as kinase inhibitors, future research is set to unlock its potential across a wider spectrum of diseases. The inherent versatility of the quinazoline scaffold allows for the development of molecules targeting a diverse range of biological pathways. mdpi.commdpi.com

Anti-inflammatory Agents: The modulation of inflammatory pathways is a promising future direction. Quinazoline derivatives are being investigated for their ability to inhibit key mediators of inflammation, such as pro-inflammatory cytokines. tsijournals.com Research is focused on developing potent and selective anti-inflammatory drugs for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) by targeting proteins involved in the inflammatory response. tsijournals.comijfmr.com Some derivatives have already shown an anti-inflammatory profile comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). tsijournals.com The design of novel quinazoline compounds that inhibit phosphodiesterase 7 (PDE7), an enzyme associated with inflammatory diseases, is one such active area of exploration. nih.gov

Antiviral Therapeutics: The quinazoline nucleus is a promising framework for the development of novel antiviral drugs. mdpi.comekb.eg Studies have demonstrated the potential of quinazoline derivatives against a range of viruses, including influenza and Human Immunodeficiency Virus (HIV). mdpi.comnih.gov For instance, certain 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepines have shown moderate anti-HIV-1 potency. nih.gov More recently, quinazoline derivatives were screened for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19, with some compounds showing remarkable potency. nih.gov

Neurodegenerative Disorders: There is a growing interest in the application of the quinazoline scaffold for treating complex neurodegenerative conditions like Alzheimer's disease (AD). mdpi.comdrugbank.comnih.gov The multifactorial nature of AD requires multi-target drugs, and the quinazoline structure is well-suited for this purpose. mdpi.comdrugbank.com Research has shown that quinazoline derivatives can act as inhibitors of key enzymes and pathways implicated in AD pathology, including cholinesterases, β-amyloid (Aβ) aggregation, tau protein hyperphosphorylation, and oxidative stress. mdpi.comnih.govresearchgate.net This multi-pronged approach offers a promising avenue for developing more effective treatments for this debilitating disease. mdpi.com

Development of Novel and Sustainable Synthetic Strategies

The future of manufacturing 4-Chloro-5-fluoroquinazoline (B97044) hydrochloride and its derivatives hinges on the development of more efficient, cost-effective, and environmentally friendly synthetic methods. nih.gov Traditional multi-step syntheses are giving way to innovative strategies that prioritize sustainability. nih.govnih.gov

Photocatalysis: Visible-light photocatalysis is emerging as a powerful, green tool for quinazoline synthesis. bohrium.comnih.gov These methods often proceed under mild, metal-free conditions, reducing toxic waste and energy consumption. bohrium.com For example, highly functionalized quinazolin-4(3H)-ones have been synthesized using eosin (B541160) Y as an organic photocatalyst in an aqueous solvent system. bohrium.com Another novel approach utilizes visible light to cleave a C=C bond to generate an aldehyde in situ, which then participates in the quinazoline ring formation, all without a dedicated photocatalyst. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. This technology is being applied to the synthesis of quinoline (B57606) and quinazoline derivatives, allowing for shorter reaction times and higher yields. researchgate.net A continuous flow process using a Ru-Fe/γ-Al2O3 catalyst has been developed for synthesizing 2-methylquinoline (B7769805) compounds from nitroarenes in a green ethanol/water system. rsc.org

Green Chemistry Approaches: Beyond photocatalysis and flow chemistry, other sustainable practices are being integrated into quinazoline synthesis. These include microwave-assisted, catalyst- and solvent-free reactions, and the use of water as a reaction medium, which significantly reduces the environmental footprint of the chemical process. nih.gov Copper-catalyzed cascade reactions and molecular iodine-catalyzed reactions under solvent-free conditions are also being explored as economical and green alternatives. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Optimizing Synthesis and Process Development: The application of AI extends beyond just designing the molecule; it can also aid in planning its synthesis. ML can be applied to retrosynthetic analysis and help process chemists develop more efficient and robust manufacturing processes for complex molecules like novel quinazoline derivatives.

Addressing Molecular Mechanisms of Resistance in Target Pathways (e.g., Kinase Mutations)

A major challenge in cancer therapy, particularly with targeted agents like kinase inhibitors, is the emergence of drug resistance. mdpi.comnih.gov Future research on 4-Chloro-5-fluoroquinazoline derivatives is heavily focused on understanding and overcoming these resistance mechanisms.

Target-Based Resistance: In many cancers treated with quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, resistance arises from secondary mutations in the EGFR kinase domain. nih.govekb.eg The T790M "gatekeeper" mutation is a common culprit that prevents first- and second-generation inhibitors from binding effectively. researchgate.netnih.gov More recently, the C797S mutation has emerged, conferring resistance to third-generation inhibitors like osimertinib. nih.govekb.eg

Strategies to Overcome Resistance: The prospective development of new inhibitors based on the 4-Chloro-5-fluoroquinazoline scaffold will incorporate strategies to combat these mutations. This includes:

Developing Dual Inhibitors: Designing molecules that can simultaneously inhibit multiple targets, such as both EGFR and another signaling pathway like c-Met, which can become amplified to bypass EGFR blockade. nih.gov A novel 4-phenoxyquinazolines derivative, H-22, has shown promise as a dual EGFR/c-Met inhibitor. nih.gov

Designing Covalent and Allosteric Inhibitors: Creating next-generation inhibitors that bind differently to the kinase. Irreversible covalent inhibitors are designed to form a permanent bond with a cysteine residue (like Cys797) in the active site, a strategy employed by second-generation TKIs. ekb.eg Allosteric inhibitors bind to a site other than the ATP-binding pocket, a novel approach that could be effective against mutations in the active site. nih.gov

Structural Optimization: Systematically modifying the quinazoline scaffold to create compounds that can accommodate mutations. For example, researchers are developing quinazoline-thiazole and cinnamamide-quinazoline derivatives specifically designed to inhibit EGFR mutants. nih.govdigitellinc.com The goal is to identify key structural features that increase potency toward mutant forms of the kinase while minimizing activity against the wild-type protein to reduce toxicity. nih.gov

Compound Names

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-5-fluoroquinazoline hydrochloride, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, chlorination of quinazoline precursors using reagents like POCl₃ under controlled temperatures (e.g., 80–100°C) can introduce the chloro substituent. Fluorination may require specialized agents such as Selectfluor® or KF in polar aprotic solvents (e.g., DMF). Optimization of stoichiometry, solvent choice, and reaction time is critical to maximize yield and minimize byproducts like dehalogenated intermediates. Reaction monitoring via TLC or HPLC is recommended to track progress .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol/water (70:30) or phosphate buffer (pH 3.0) at 1 mL/min flow rate. UV detection at 210–230 nm is optimal for quinazoline derivatives. Calibration curves (1–10 µg/mL) ensure quantification accuracy .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves structural features (e.g., aromatic protons, fluorine coupling).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₅ClFN₂⁺).

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

- Thermal : 40–60°C for 1–3 months.

- Humidity : 75% RH in stability chambers.

- Light : UV/visible light exposure per ICH guidelines.

Monitor degradation via HPLC purity checks and track impurities using mass spectrometry. Stability-indicating methods should validate no co-elution of degradation products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (toluene) to reduce side reactions.

- Catalyst Selection : Use palladium catalysts for cross-coupling steps to enhance regioselectivity.

- Temperature Gradients : Lower temperatures (e.g., 0–25°C) may suppress hydrolysis of reactive intermediates.

Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., pH, reagent ratio) for yield optimization .

Q. What strategies reconcile conflicting data on the compound’s biological activity across experimental models?

- Methodological Answer :

- Model Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) or animal species. Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Data Normalization : Account for variables like protein binding, solubility limits, or metabolic stability.

- Meta-Analysis : Aggregate data from peer-reviewed studies (PubMed, SciFinder) and apply statistical frameworks (e.g., random-effects models) to resolve discrepancies. Contradictions may arise from assay sensitivity or compound batch variability .

Q. How can structure-activity relationship (SAR) studies guide the modification of 4-Chloro-5-fluoroquinazoline derivatives for enhanced target binding?

- Methodological Answer :

- Computational Docking : Use software like AutoDock or Schrödinger to predict interactions with target proteins (e.g., EGFR kinases). Focus on halogen bonding between the chloro/fluoro groups and hydrophobic pockets.

- Analog Synthesis : Replace the chloro group with bromo or methyl to assess steric effects. Introduce substituents at the quinazoline C2 position to modulate solubility.

- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays. Correlate electronic (Hammett constants) and lipophilic (logP) properties with activity .

Retrosynthesis Analysis